molecular formula C21H25ClN2O4S B2401298 N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1788677-66-6

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2401298
CAS No.: 1788677-66-6
M. Wt: 436.95
InChI Key: PMFRTRQUBYQBCK-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H25ClN2O4S and its molecular weight is 436.95. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Methodologies

Research in the area of synthetic chemistry has explored methods relevant to the synthesis of complex molecules, including benzamide derivatives and compounds with pyrrolidine motifs. For instance, studies on enantioselective synthesis strategies for piperidines, which are structurally related to pyrrolidines, reveal methodologies that could be applied to the synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide derivatives (Calvez, Langlois, & Chiaroni, 1998). Additionally, research on cyclopalladation of N-(p-thiotoluoyl)pyrrolidine and -piperidine provides insights into metal-catalyzed reactions that could be leveraged for the functionalization of related compounds (Nojima, Nonoyama, & Nakajima, 1996).

Pharmacological Characterization

The pharmacological characterization of compounds structurally similar to this compound has been a subject of interest. Research on κ-opioid receptor antagonists, for example, provides a model for understanding the receptor affinity and selectivity of benzamide derivatives with pyrrolidine components. One study on a high-affinity antagonist selective for κ-opioid receptors showcases the potential of such compounds in therapeutic applications, hinting at how our target compound might be analyzed for receptor interactions (Grimwood et al., 2011).

Molecular Interaction Studies

Investigations into the molecular interactions of benzamide derivatives with biological targets offer another avenue for research applications. For instance, studies on the molecular interaction of antagonists with the CB1 cannabinoid receptor can inform on the structural activity relationships and binding dynamics of similar compounds, providing a groundwork for the exploration of this compound in similar contexts (Shim et al., 2002).

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-21(28-2,17-6-5-7-18(22)14-17)15-23-20(25)16-8-10-19(11-9-16)29(26,27)24-12-3-4-13-24/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFRTRQUBYQBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)(C3=CC(=CC=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.